molecular formula C13H12ClN3O2 B2413671 N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1210868-02-2

N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2413671
CAS No.: 1210868-02-2
M. Wt: 277.71
InChI Key: OTTLBNIAARTXFH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzyl group attached to an acetamide moiety, which is further linked to a pyridazinone ring. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone ring This can be achieved through the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced analogs, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as amides, esters, or ethers.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound may have biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Research into its biological effects can lead to the development of new pharmaceuticals or therapeutic agents.

Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to novel treatments.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, or other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-substituted hydroxamate: This compound is structurally similar but features a hydroxamate group instead of an acetamide group.

  • 2-(6-oxopyridazin-1(6H)-yl)acetamide derivatives: Other derivatives with different substituents on the pyridazinone ring or the acetamide group.

Uniqueness: N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)8-15-12(18)9-17-13(19)6-3-7-16-17/h1-7H,8-9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTLBNIAARTXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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